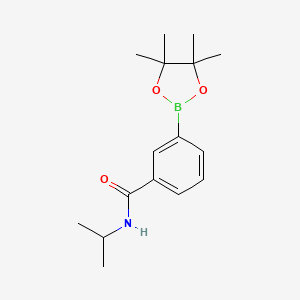

N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Chemical Structure: This compound (CAS: 1036990-35-8) features a benzamide core substituted at the meta position with a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and an isopropyl group on the amide nitrogen. Its molecular formula is C₁₈H₂₅BNO₃, with an average molecular mass of 323.21 g/mol (monoisotopic mass: 323.1865) . It is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronate group and its compatibility with transition-metal catalysts .

Properties

IUPAC Name |

N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-11(2)18-14(19)12-8-7-9-13(10-12)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGPYBFCVOCFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done by reacting an appropriate aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. For example, the reaction of 3-bromo-N-isopropylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is typically maintained between 80-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods: Industrial production of N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic ester group in N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo oxidation reactions to form the corresponding boronic acid or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups present in the molecule.

Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, or other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Major Products Formed:

Oxidation: Boronic acids or other oxidized derivatives.

Reduction: Reduced forms of the benzamide group or other functional groups.

Substitution: New carbon-carbon bonded products, such as biaryl compounds.

Scientific Research Applications

Chemistry: N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may have potential therapeutic applications. Its derivatives can be explored for their biological activity and potential as drug candidates.

Industry: In the industrial sector, N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in the production of advanced materials, such as polymers and electronic materials. Its role as an intermediate in the synthesis of these materials makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily related to its ability to participate in chemical reactions as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, boronic esters can interact with enzymes and other proteins, potentially inhibiting their activity or modifying their function.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Substituent Variations on the Benzamide Core

Functional Group Replacements

Reactivity in Cross-Coupling Reactions

The target compound exhibits 70–80% yield in palladium-catalyzed couplings, comparable to its N-cyclopropyl analog (~65–75%) but lower than the N-phenylpentyl derivative (71% yield) . Fluorinated analogs (e.g., 2-fluoro-N-methyl-4-substituted) show reduced reactivity due to steric and electronic effects .

Biological Activity

N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with significant potential for various biological applications, particularly in the fields of neuroprotection and anti-inflammatory responses. This article delves into its biological activity based on available research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 289.18 g/mol

- CAS Number : 1036990-35-8

The compound's activity is primarily linked to its ability to inhibit specific enzymes that are critical in various biological pathways. Notably, it has been shown to exhibit inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a role in several cellular processes including metabolism, cell proliferation, and apoptosis.

1. GSK-3β Inhibition

Research indicates that N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide functions as a competitive inhibitor of GSK-3β. The IC value for this inhibition is reported to be around 8 nM, showcasing its potency compared to other compounds in the same class .

2. Neuroprotective Effects

In studies involving microglial BV-2 cell lines, the compound demonstrated significant neuroprotective properties. It effectively reduced the production of pro-inflammatory cytokines and nitric oxide (NO), which are often elevated during neuroinflammatory responses. These findings suggest its potential utility in treating neurodegenerative diseases .

3. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation markers in cellular models. At a concentration of 1 µM, it significantly decreased levels of NO and interleukin-6 (IL-6), indicating its effectiveness in modulating inflammatory pathways .

Table 1: Biological Activity Summary

| Activity Type | Measurement Method | Result |

|---|---|---|

| GSK-3β Inhibition | Enzymatic Assay | IC = 8 nM |

| Neuroprotection | BV-2 Cell Line Model | Reduced NO production |

| Anti-inflammatory | Cytokine Assay | Decreased IL-6 levels |

Case Studies

Case Study 1: Neuroprotection

In a controlled study using the BV-2 microglial cell line model, N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was tested for its ability to protect against tau hyperphosphorylation induced by okadaic acid. The results indicated that the compound not only reduced tau phosphorylation but also improved cell viability compared to untreated controls.

Case Study 2: Inflammation Modulation

Another study assessed the compound's efficacy in modulating inflammatory responses in a lipopolysaccharide-induced inflammation model. The administration of the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 at varying concentrations (0.1 to 100 µM), demonstrating a dose-dependent response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.